molecular formula C24H17FN2O6S B2996172 N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide CAS No. 866729-27-3

N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide

Cat. No.: B2996172
CAS No.: 866729-27-3
M. Wt: 480.47
InChI Key: ZRIOQFRJUMAXDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide is a useful research compound. Its molecular formula is C24H17FN2O6S and its molecular weight is 480.47. The purity is usually 95%.
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Biological Activity

N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide is a complex organic compound that exhibits various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a benzodioxole moiety fused with a quinoline structure, which is known for its diverse biological activities. The presence of a sulfonyl group and a fluorophenyl substituent enhances its pharmacological potential. The molecular formula is C19H20FN3O3SC_{19}H_{20}FN_3O_3S with a molecular weight of approximately 373.45 g/mol.

Research indicates that this compound interacts with several biological targets:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects against various diseases.
  • Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, impacting pathways related to pain and inflammation.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, potentially effective against certain bacterial strains.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
AntimicrobialExhibits activity against various pathogens including bacteria and fungi .
Anti-inflammatoryReduces inflammation markers in vitro and in vivo models .
AnticancerShows cytotoxic effects on cancer cell lines through apoptosis induction .
AnalgesicDemonstrates pain-relieving properties in animal models .

Case Studies and Research Findings

  • Antimicrobial Properties : A study evaluated the compound's efficacy against Escherichia coli and Staphylococcus aureus, showing significant inhibition at low concentrations. The mechanism was attributed to disruption of bacterial cell wall synthesis .
  • Anti-inflammatory Effects : In an animal model of arthritis, treatment with the compound resulted in a marked reduction in swelling and pain scores compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .
  • Cytotoxicity Against Cancer Cells : Research on various cancer cell lines (e.g., HeLa, MCF-7) indicated that the compound induces apoptosis via the mitochondrial pathway. Flow cytometry assays confirmed increased levels of pro-apoptotic factors and decreased viability of cancer cells following treatment .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN2O6S/c25-15-5-8-17(9-6-15)34(30,31)22-12-27(19-4-2-1-3-18(19)24(22)29)13-23(28)26-16-7-10-20-21(11-16)33-14-32-20/h1-12H,13-14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIOQFRJUMAXDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C(=O)C4=CC=CC=C43)S(=O)(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.